molecular formula C8H11FO2 B2562325 (1S,4R,5R)-4-Fluorobicyclo[3.2.0]heptane-1-carboxylic acid CAS No. 2567489-97-6

(1S,4R,5R)-4-Fluorobicyclo[3.2.0]heptane-1-carboxylic acid

Cat. No.: B2562325
CAS No.: 2567489-97-6
M. Wt: 158.172
InChI Key: UKHBUOYVHSEXBW-BBVRLYRLSA-N
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Description

(1S,4R,5R)-4-Fluorobicyclo[320]heptane-1-carboxylic acid is a bicyclic compound featuring a fluorine atom and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4R,5R)-4-Fluorobicyclo[3.2.0]heptane-1-carboxylic acid typically involves a series of organic reactions. One common method includes the use of a [4 + 2] cycloaddition reaction enabled by organocatalysis . This reaction allows for the enantioselective formation of the bicyclic structure under mild conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

(1S,4R,5R)-4-Fluorobicyclo[3.2.0]heptane-1-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form different derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate derivatives, while reduction could produce alcohols.

Scientific Research Applications

(1S,4R,5R)-4-Fluorobicyclo[3.2.0]heptane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of materials with unique properties due to its bicyclic structure.

Mechanism of Action

The mechanism of action of (1S,4R,5R)-4-Fluorobicyclo[3.2.0]heptane-1-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom and carboxylic acid group play crucial roles in these interactions, affecting the compound’s binding affinity and reactivity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]heptane-1-carboxylates: These compounds share a similar bicyclic structure but lack the fluorine atom.

    4-Fluoro-1,1’-biphenyl-4-carboxylic acid: This compound contains a fluorine atom and a carboxylic acid group but has a different overall structure.

Uniqueness

(1S,4R,5R)-4-Fluorobicyclo[320]heptane-1-carboxylic acid is unique due to its specific stereochemistry and the presence of both a fluorine atom and a carboxylic acid group

Properties

IUPAC Name

(1S,4R,5R)-4-fluorobicyclo[3.2.0]heptane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11FO2/c9-6-2-4-8(7(10)11)3-1-5(6)8/h5-6H,1-4H2,(H,10,11)/t5-,6+,8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKHBUOYVHSEXBW-BBVRLYRLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1C(CC2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@]2([C@@H]1[C@@H](CC2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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